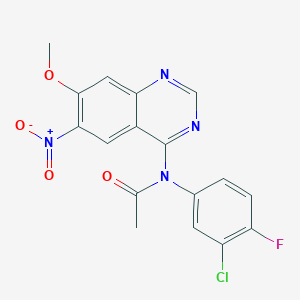

N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Methoxylation: The substitution of a methoxy group at the desired position.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, methanol for methoxylation, acetic anhydride for acylation, and halogenating agents like chlorine and fluorine gases.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of nitro groups to amines.

Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Biological Activities

The compound has been investigated for its potential biological activities, including:

-

Antimicrobial Activity :

- Studies have indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL . The specific compound N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide is hypothesized to share similar mechanisms due to its structural similarities.

-

Anticancer Properties :

- The compound's structural features suggest potential anticancer activity. Research on similar quinazoline derivatives has reported cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7) with IC50 values indicating significant inhibition of cell growth . The nitro group and the chloro-fluoro substitution are believed to enhance the compound's interaction with biological targets involved in cancer progression.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that compounds with similar scaffolds can modulate inflammatory responses. For example, treatment with related quinazoline derivatives has been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This indicates a potential application in treating inflammatory diseases.

Antimicrobial Activity Evaluation

A study focused on the antimicrobial efficacy of quinazoline derivatives demonstrated that compounds with nitro and halogen substituents exhibited potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values ranged from 16 to 64 µg/mL across different derivatives, suggesting that structural modifications can enhance antimicrobial potency .

Anticancer Activity Assessment

In another evaluation, a series of quinazoline-based compounds were tested against human cancer cell lines. The results indicated that certain derivatives led to a dose-dependent decrease in cell viability, particularly in breast cancer cells, highlighting the potential of these compounds as chemotherapeutic agents .

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mecanismo De Acción

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for disease progression. The specific pathways and targets depend on the disease being treated.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-chloro-4-fluorophenyl)-N-(6-nitroquinazolin-4-yl)acetamide

- N-(3-chloro-4-fluorophenyl)-N-(7-methoxyquinazolin-4-yl)acetamide

- N-(4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. Its ability to inhibit specific enzymes more effectively than similar compounds makes it a valuable candidate for drug development.

Actividad Biológica

N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structure:

- IUPAC Name : N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine

- Molecular Formula : C15H10ClFN4O3

- Molecular Weight : 348.71 g/mol

Physical Properties

| Property | Value |

|---|---|

| Appearance | Light-yellow powder |

| Storage Temperature | Room Temperature |

| Purity | 97% |

The biological activity of this compound primarily revolves around its interaction with various molecular targets involved in cancer progression. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), a critical player in many cancers.

Key Findings from Research Studies

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A431 and H1975, with IC50 values ranging from 1.32 μM to 5.89 μM .

- The compound's structural modifications, particularly the presence of electron-withdrawing groups like chloro and fluoro, enhance its antiproliferative activity .

- EGFR Inhibition :

- Structural Activity Relationship (SAR) :

Study 1: Inhibition of Tumor Growth

A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .

Study 2: Resistance Overcoming

In another study focusing on EGFR-mutant cell lines, the compound showed enhanced efficacy compared to standard treatments like gefitinib. This was particularly notable in cell lines harboring the L858R/T790M mutation, which typically confer resistance to first-generation EGFR inhibitors .

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN4O4/c1-9(24)22(10-3-4-13(19)12(18)5-10)17-11-6-15(23(25)26)16(27-2)7-14(11)20-8-21-17/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZBDIKMPORGBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC(=C(C=C1)F)Cl)C2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.